Cas no 35170-30-0 (Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?))

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) structure
35170-30-0 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
CAS-nummer:35170-30-0
MF:C10H12K3N5O10P2
MW:541.472206115723
CID:323473
PubChem ID:22807555
Update Time:2025-04-19

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) Chemische en fysische eigenschappen

Naam en identificatie

    • Adenosine5'-(trihydrogen diphosphate), potassium salt (9CI)
    • Adenosine diphosphate potassium salt
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (9CI)
    • potassium adenosine diphosphate
    • 70285-70-0
    • Potassium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    • Potassium((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldiphosphate
    • tripotassium ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt
    • EINECS 252-416-9
    • potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • C10-H15-N5-O10-P2.x-K
    • tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
    • 35170-30-0
    • C10H15N5O10P2.xK
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine diphosphate potassium salt
    • Adenosine-5''-diphosphoric acid potassium salt
    • Adenosine 5'-diphosphoric acid/potassium,(1:x) salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
    • Inchi: 1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
    • InChI-sleutel: VUMWUMOJSGMZBE-MSQVLRTGSA-K
    • LACHT: [K+].[K+].[K+].P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Berekende eigenschappen

  • Exacte massa: 540.897
  • Monoisotopische massa: 540.897
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 618
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 241A^2
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